AZ-5104

Catalog No.
S519964
CAS No.
1421373-98-9
M.F
C27H31N7O2
M. Wt
485.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ-5104

CAS Number

1421373-98-9

Product Name

AZ-5104

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

Molecular Formula

C27H31N7O2

Molecular Weight

485.6 g/mol

InChI

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32)

InChI Key

IQNVEOMHJHBNHC-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZ5104; AZ-5104; AZ 5104. Demethylated AZ9291. metabolite of AZD9291

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC

Description

The exact mass of the compound N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide is 485.25392 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibitor:

  • Almonertinib is designed to target specific enzymes called kinases, which play a crucial role in cell growth and proliferation. By inhibiting these enzymes, the drug can potentially disrupt uncontrolled cell division in cancer cells [].
  • Studies have shown that Almonertinib inhibits a specific kinase known as epidermal growth factor receptor (EGFR) and its related pathways []. Mutations in EGFR are found in various cancers, and this inhibition may offer a therapeutic approach.

Targeted Therapy for Cancers:

  • Due to its kinase inhibiting properties, Almonertinib has been investigated for its potential treatment of various cancers.
  • Research suggests its potential application in non-small cell lung cancer (NSCLC), particularly in cases with EGFR mutations [].
  • Additionally, studies have explored its use in other cancers like head and neck squamous cell carcinoma and colorectal cancer, though more research is needed to confirm its efficacy [, ].

Clinical Trials:

  • Almonertinib has undergone clinical trials to evaluate its safety and effectiveness in cancer treatment.
  • These trials provide valuable data on dosage, potential side effects, and patient response to the drug [].
  • It's important to note that clinical trials are conducted in phases, and Almonertinib's development status may require further investigation depending on the available data.

Ongoing Research:

  • Research on Almonertinib is ongoing, with scientists exploring its potential applications in combination with other therapies or for different cancer types.
  • Additionally, studies are underway to understand the drug's mechanism of action and optimize its therapeutic potential [].

AZ-5104 is a chemical compound recognized primarily as a potent inhibitor of the epidermal growth factor receptor (EGFR). It is the demethylated metabolite of the drug osimertinib, which is used in targeted cancer therapies. Specifically, AZ-5104 exhibits significant inhibitory activity against various EGFR mutations, making it a valuable compound in the treatment of non-small cell lung cancer (NSCLC) . The compound is classified under the CAS number 1421373-98-9 and has garnered attention for its potential in overcoming resistance to other EGFR inhibitors .

The exact mechanism by which Almonertinib inhibits tyrosine kinases is still under investigation []. However, research suggests it might bind to the ATP-binding pocket of these enzymes, preventing them from transferring phosphate groups and thereby halting downstream signaling pathways crucial for cancer cell growth and survival [].

Further studies are needed to fully elucidate the specific interactions between Almonertinib and its target tyrosine kinases.

Information on the specific hazards associated with Almonertinib is limited due to its relatively recent development. However, as with many potential cancer drugs, it may exhibit cytotoxicity (toxic to cells) and might have side effects if administered to patients [].

AZ-5104 undergoes metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP3A. This metabolic pathway converts osimertinib into AZ-5104, enhancing its pharmacological profile. The compound can interact with various cellular pathways, leading to decreased proliferation of cancer cells, particularly those harboring specific EGFR mutations .

The following reactions are notable:

  • Formation:
    • From osimertinib via CYP3A-mediated demethylation.
  • Inhibition:
    • AZ-5104 binds to the ATP-binding site of mutant EGFR, preventing downstream signaling that promotes tumor growth.

AZ-5104 demonstrates high biological activity as an EGFR inhibitor with an IC50 value of less than 1 nM against several mutated forms of EGFR, including L858R/T790M and L861Q variants. This potency indicates its effectiveness in inhibiting tumor cell proliferation in vitro and suggests potential therapeutic benefits in NSCLC patients who have developed resistance to first-line treatments . Additionally, at low micromolar concentrations, AZ-5104 has been characterized as an agonist for retinoic acid receptor-related orphan receptor gamma (RORγ), indicating a dual role in biological systems .

The synthesis of AZ-5104 typically involves the following steps:

  • Starting Material: Begin with osimertinib as the primary precursor.
  • Metabolic Conversion: Utilize cytochrome P450 enzymes (specifically CYP3A) to facilitate demethylation.
  • Purification: Isolate AZ-5104 through chromatographic techniques to ensure high purity for biological assays.

This method highlights the importance of enzymatic processes in generating active pharmaceutical ingredients from existing compounds .

AZ-5104's primary application lies in oncology, specifically for treating NSCLC characterized by EGFR mutations. Its ability to inhibit tumor growth makes it a candidate for:

  • Targeted Cancer Therapy: Particularly effective against tumors resistant to other treatments.
  • Research: Used in studies investigating EGFR signaling pathways and drug resistance mechanisms.

Additionally, ongoing research may expand its applications into other areas involving RORγ modulation .

Studies have shown that AZ-5104 interacts with various cellular targets beyond EGFR. Notably:

  • EGFR Mutants: Specifically inhibits mutated forms of EGFR involved in NSCLC.
  • RORγ: Acts as an agonist at low concentrations, suggesting potential roles in immunomodulation and inflammation pathways .

These interactions underscore the compound's multifaceted nature and potential for broader therapeutic applications.

AZ-5104 shares structural and functional similarities with several compounds within its class. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
OsimertinibEGFR inhibitorProdrug form; converted to AZ-5104
AfatinibIrreversible EGFR inhibitorBroad spectrum against various mutations
ErlotinibReversible EGFR inhibitorFirst-generation EGFR inhibitor
DacomitinibIrreversible pan-HER inhibitorTargets multiple HER family receptors

AZ-5104's unique position as a metabolite of osimertinib allows it to potentially overcome resistance mechanisms associated with other inhibitors, offering a strategic advantage in targeted therapies for NSCLC .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

485.25392326 g/mol

Monoisotopic Mass

485.25392326 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2DWZ6SE1E1

Dates

Modify: 2023-08-15
1: Liao BC, Lin CC, Yang JC. Second and third-generation epidermal growth factor receptor tyrosine kinase inhibitors in advanced nonsmall cell lung cancer. Curr Opin Oncol. 2015 Jan 21. [Epub ahead of print] PubMed PMID: 25611025.
2: Stinchcombe TE. Recent advances in the treatment of non-small cell and small cell lung cancer. F1000Prime Rep. 2014 Dec 1;6:117. doi: 10.12703/P6-117. eCollection 2014. Review. PubMed PMID: 25580271; PubMed Central PMCID: PMC4251418.
3: Steuer CE, Khuri FR, Ramalingam SS. The next generation of epidermal growth factor receptor tyrosine kinase inhibitors in the treatment of lung cancer. Cancer. 2014 Dec 17. doi: 10.1002/cncr.29139. [Epub ahead of print] PubMed PMID: 25521095.
4: Meador CB, Jin H, de Stanchina E, Nebhan CA, Pirazzoli V, Wang L, Lu P, Vuong H, Hutchinson KE, Jia P, Chen X, Eisenberg R, Ladanyi M, Politi K, Zhao Z, Lovly CM, Cross DA, Pao W. Optimizing the Sequence of Anti-EGFR-Targeted Therapy in EGFR-Mutant Lung Cancer. Mol Cancer Ther. 2014 Dec 4. [Epub ahead of print] PubMed PMID: 25477325.
5: Nguyen KS, Neal JW, Wakelee H. Review of the current targeted therapies for non-small-cell lung cancer. World J Clin Oncol. 2014 Oct 10;5(4):576-87. doi: 10.5306/wjco.v5.i4.576. Review. PubMed PMID: 25302162; PubMed Central PMCID: PMC4129523.
6: Jorge SE, Kobayashi SS, Costa DB. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data. Braz J Med Biol Res. 2014 Nov;47(11):929-39. Epub 2014 Sep 5. PubMed PMID: 25296354; PubMed Central PMCID: PMC4230282.
7: Finlay MR, Anderton M, Ashton S, Ballard P, Bethel PA, Box MR, Bradbury RH, Brown SJ, Butterworth S, Campbell A, Chorley C, Colclough N, Cross DA, Currie GS, Grist M, Hassall L, Hill GB, James D, James M, Kemmitt P, Klinowska T, Lamont G, Lamont SG, Martin N, McFarland HL, Mellor MJ, Orme JP, Perkins D, Perkins P, Richmond G, Smith P, Ward RA, Waring MJ, Whittaker D, Wells S, Wrigley GL. Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. J Med Chem. 2014 Oct 23;57(20):8249-67. doi: 10.1021/jm500973a. Epub 2014 Oct 1. PubMed PMID: 25271963.
8: Jorge SE, Kobayashi SS, Costa DB. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data. Braz J Med Biol Res. 2014 Sep 5;0:0. [Epub ahead of print] PubMed PMID: 25211582.
9: AZD9291 could be an option for NSCLC. Cancer Discov. 2014 Aug;4(8):OF10. doi: 10.1158/2159-8290.CD-NB2014-077. Epub 2014 May 22. PubMed PMID: 25092747.
10: Peters S, Zimmermann S, Adjei AA. Oral epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: comparative pharmacokinetics and drug-drug interactions. Cancer Treat Rev. 2014 Sep;40(8):917-26. doi: 10.1016/j.ctrv.2014.06.010. Epub 2014 Jul 1. PubMed PMID: 25027951.

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